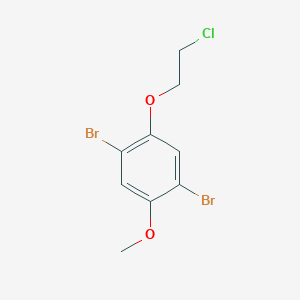

1-Methoxy-2,5-dibromo-4-(2-chloroethoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

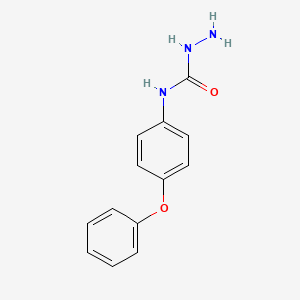

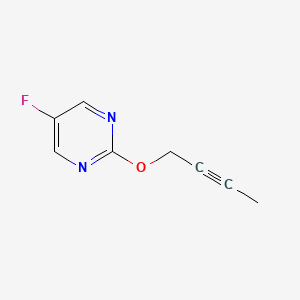

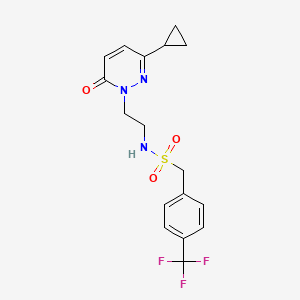

This compound is a derivative of benzene, which is a cyclic compound with a ring of six carbon atoms. It has methoxy (-OCH3), bromo (-Br), and chloroethoxy (-OCH2CH2Cl) substituents attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring at its core, with the methoxy, bromo, and chloroethoxy groups attached at the 1, 2, and 4 positions respectively .Chemical Reactions Analysis

As a benzene derivative, this compound could undergo various types of reactions, including electrophilic aromatic substitution . The presence of the electron-donating methoxy group and the electron-withdrawing bromo and chloroethoxy groups would influence the reactivity of the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromo and chloroethoxy groups would likely make it relatively dense and polar .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science

Synthesis of Nonsymmetric Pillar[5]arenes : The study by Kou et al. (2010) discusses the synthesis of nonsymmetric pillar[5]arenes, which are cyclic organic compounds. These compounds encapsulate guest molecules and show potential for material science applications, including molecular recognition and sensing technologies (Kou et al., 2010).

Polymer Applications : Research by Carvalho et al. (2001) investigates the morphology of poly(p-phenylene vinylene) derivatives, which are significant in the field of optoelectronics, specifically for their use in light-emitting electrochemical cells (LECs) (Carvalho et al., 2001).

Chemical Synthesis and Catalysis

Inifer Mechanism : A study by Dittmer et al. (1992) explores the interaction of specific benzene derivatives with BCl3, offering insights into cationic polymerizations, which are crucial for synthesizing polymers with tailored properties (Dittmer et al., 1992).

Photoluminescent Materials : Research by Loewe and Weder (2002) focuses on the synthesis and properties of photoluminescent benzene derivatives, highlighting their potential applications in creating new photoluminescent materials for various technological applications (Loewe & Weder, 2002).

Environmental and Recovery Applications

- Selective Separation of Palladium(II) : A study by Traeger et al. (2012) discusses the development of a solvent extraction system for the selective recovery of palladium from spent automotive catalysts, illustrating the application of benzene derivatives in environmental recovery processes (Traeger et al., 2012).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2ClO2/c1-13-8-4-7(11)9(5-6(8)10)14-3-2-12/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVPBTWCGJEGRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)OCCCl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Ethylphenyl)-[4-(4-ethylphenyl)sulfonyl-6-methylquinolin-3-yl]methanone](/img/structure/B2600370.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide](/img/structure/B2600378.png)

![3-allyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2600380.png)

![2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B2600386.png)

![N-(3-methoxypropyl)-6-[(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2600388.png)

![2-(3-chlorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2600391.png)